N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide
CAS No.:
Cat. No.: VC14823564
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3OS |
|---|---|
| Molecular Weight | 247.32 g/mol |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C12H13N3OS/c1-8-6-9(2)14-12(13-8)15-11(16)7-10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,14,15,16) |
| Standard InChI Key | MNSBXORGJMKKNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)CC2=CC=CS2)C |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide |
| Molecular Formula | C12H13N3OS |
| Molecular Weight | 247.32 g/mol |
| Structure | Contains a pyrimidine ring substituted with methyl groups at positions 4 and 6, a thiophene ring, and an acetamide group. |
This compound belongs to the class of acetamides and features a sulfur-containing heterocyclic thiophene moiety, which often contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide typically involves:
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Starting Materials:
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4,6-dimethylpyrimidine derivatives.
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Thiophene-based intermediates.
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Acetylation reagents for introducing the acetamide group.
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Reaction Pathway:
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The reaction involves nucleophilic substitution or condensation reactions between the pyrimidine derivative and thiophene intermediates.
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Acetylation is achieved using acetyl chloride or an equivalent reagent under mild conditions.
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Characterization Methods:
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Nuclear Magnetic Resonance (NMR) for structural confirmation.
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Mass Spectrometry (MS) for molecular weight determination.
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Infrared (IR) spectroscopy for functional group analysis.
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Biological Significance
Compounds with similar structural frameworks have demonstrated diverse biological activities:
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Anti-inflammatory and Analgesic Potential:
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Antimicrobial Activity:
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Pesticidal Applications:
Applications in Medicinal Chemistry
The structural features of this compound make it a candidate for:
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Drug discovery programs targeting inflammatory diseases.
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Development of antimicrobial agents.
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Studies involving molecular docking to predict binding affinities with biological targets such as COX enzymes or microbial proteins.
Research Findings
Recent studies have highlighted the following:
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Molecular docking studies suggest that pyrimidine-acetamide derivatives bind effectively to enzyme active sites due to hydrogen bonding and hydrophobic interactions .
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Compounds containing thiophene rings exhibit enhanced pharmacokinetics due to their electron-rich nature, which facilitates interactions with biological macromolecules .
Data Table: Comparison with Related Compounds
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